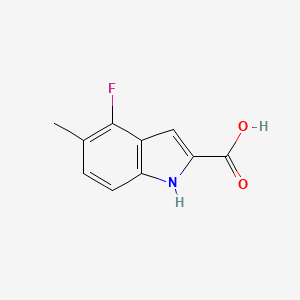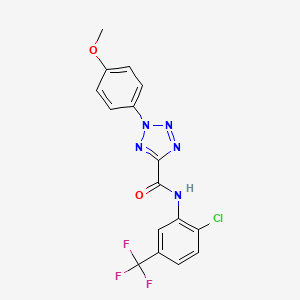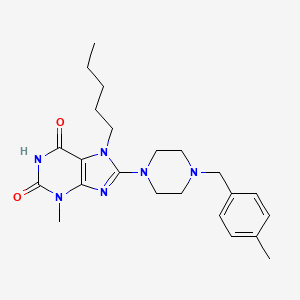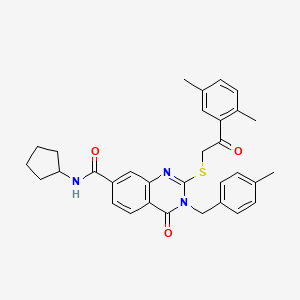![molecular formula C14H18N2O B2386715 N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide CAS No. 2320506-14-5](/img/structure/B2386715.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is used in various fields such as medicine, materials science, and organic synthesis.
準備方法
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules. The general procedure involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
化学反応の分析
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic effects, including its role as a ligand in receptor binding studies. In medicine, it is being investigated for its potential use in drug development. Additionally, it has applications in materials science, where it is used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide involves its interaction with specific molecular targets and pathways . As an enamide, it displays a fine balance of stability and reactivity, which allows it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide can be compared with other similar compounds such as N-alkyl amides . These compounds share similar structural features and reactivity patterns but differ in their specific applications and properties. The uniqueness of this compound lies in its specific cyclopropyl and pyridinyl substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-14(17)16-10-11-5-8-13(15-9-11)12-6-7-12/h2,5,8-9,12H,1,3-4,6-7,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQDFCGBMGEMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CN=C(C=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2386637.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2386638.png)

![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)

![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2386646.png)


![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)

